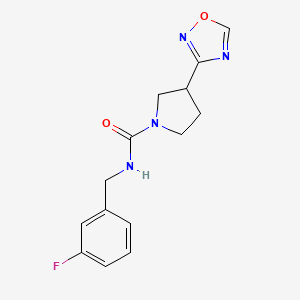![molecular formula C29H27N3OS B2610283 2-((4-isopropylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034555-33-2](/img/structure/B2610283.png)
2-((4-isopropylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Nonlinear Optical Properties
- 2-((4-isopropylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one and similar thiopyrimidine derivatives have been studied for their potential applications in nonlinear optics (NLO). These compounds, due to their structural features, show promising NLO characteristics which are essential for optoelectronic and high-tech applications (Hussain et al., 2020).
Antifolate Activity in Cancer Treatment
- This compound, as part of a broader class of pyrrolo[2,3-d]pyrimidines, has been synthesized and evaluated for its potential as an antifolate. These compounds have shown effectiveness as dihydrofolate reductase (DHFR) inhibitors and have been investigated for their potential as antitumor agents. Some analogs have demonstrated significant inhibition of tumor cell growth in culture, highlighting their potential in cancer therapy (Gangjee et al., 2007).
Antioxidant and Anticancer Properties
- Pyrido[1,2-a]pyrimidin-4-one derivatives, structurally related to the compound , have been explored for their antioxidant activities. These compounds, particularly those with catechol derivatives, have shown significant antioxidant properties. Additionally, their potential as anticancer agents has been recognized, with some compounds demonstrating inhibitory effects on specific human cancer cell lines (La Motta et al., 2007).
Antibacterial Applications
- Derivatives of this compound have been synthesized and evaluated for their antibacterial properties. Specifically, some novel 1,3-diazabuta-1,3-dienes, structurally related to the mentioned compound, have exhibited significant antibacterial activity. This indicates the potential of such compounds in developing new antibacterial agents (Bedi et al., 2003).
Aldose Reductase Inhibition
- Similar pyrimidine derivatives have been tested as aldose reductase inhibitors, showing activity in the micromolar/submicromolar range. This enzyme is a key target in the treatment of diabetic complications, suggesting potential therapeutic applications for these compounds in diabetes management (La Motta et al., 2007).
Synthesis and Characterization
- The synthesis and characterization of such compounds are of great interest in the field of organic chemistry, providing insights into their structural and electronic properties. Studies have been conducted to understand their molecular features, which are crucial for their pharmacological and optical applications (Hussain et al., 2020).
Properties
IUPAC Name |
3-(2-methylphenyl)-7-phenyl-2-[(4-propan-2-ylphenyl)methylsulfanyl]-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3OS/c1-19(2)22-15-13-21(14-16-22)18-34-29-31-26-24(23-10-5-4-6-11-23)17-30-27(26)28(33)32(29)25-12-8-7-9-20(25)3/h4-17,19,30H,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCAVOVTSHAZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
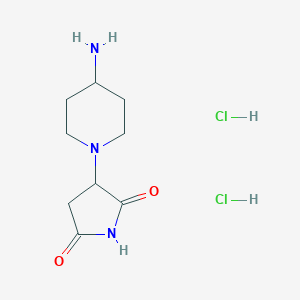
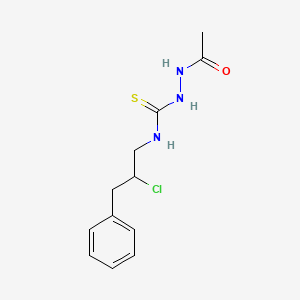
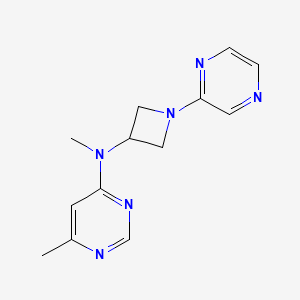
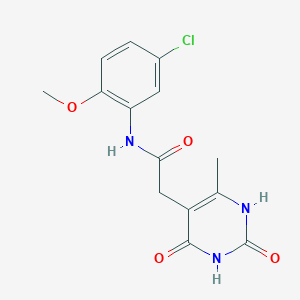
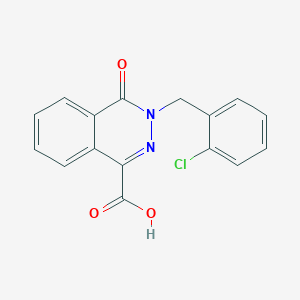
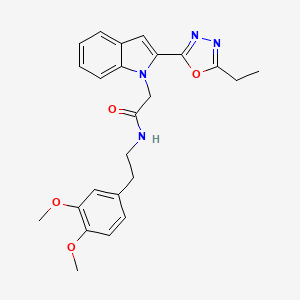
![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2610212.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2610213.png)

![2,2,2-trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate](/img/structure/B2610216.png)
![[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2610218.png)
![(1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2610219.png)
![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2610222.png)
